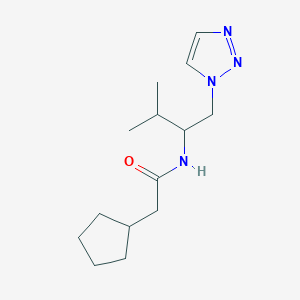

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Description

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is an organic compound that features a cyclopentyl ring, a triazole ring, and an acetamide group

Properties

IUPAC Name |

2-cyclopentyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)9-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOLGMCLYOYLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Precursor Preparation

A common route involves:

CuAAC Reaction Optimization

The cycloaddition employs:

| Component | Specification |

|---|---|

| Alkyne | Propargyl derivatives (e.g., HC≡C-R) |

| Catalyst system | CuSO₄·5H₂O (10 mol%), sodium ascorbate |

| Solvent | t-BuOH/H₂O (4:1) |

| Temperature | 25-50°C |

| Reaction time | 6-24 hr |

- Electron-deficient alkynes accelerate reaction kinetics (k ≈ 10³ M⁻¹s⁻¹).

- Bulkier substituents on the azide reduce yields by 15-20% due to steric effects.

Amide Bond Formation Strategies

Coupling the cyclopentyl acetic acid with the triazole-bearing amine employs three principal methods:

Schotten-Baumann Reaction

Conditions :

EDCI/HOBt-Mediated Coupling

Optimized protocol :

| Reagent | Quantity |

|---|---|

| Cyclopentyl acetic acid | 1.1 eq |

| EDCI | 1.5 eq |

| HOBt | 1.5 eq |

| DIPEA | 3.0 eq |

| Solvent | DMF (anhyd.) |

| Time | 12 hr |

| Temperature | 0°C → RT |

Advantages :

Mixed Carbonate Approach

For sterically hindered amines:

- Generate mixed carbonate with ClCO₂CO₂C₆H₄-p-NO₂.

- React with amine in presence of DMAP (5 mol%).

- Isolate product via silica chromatography (hexane/EtOAc 3:1).

Yield improvement : 82% vs. 65% with standard methods.

Alternative Synthetic Pathways

Nickel-Catalyzed Cycloaddition

While less common, Ni(COD)₂/xantphos systems enable triazole formation under milder conditions (50°C vs. 80°C for CuAAC):

Flow Chemistry Approaches

Recent advances demonstrate:

- Microreactor systems reduce reaction time from 24 hr to 15 min.

- Continuous extraction improves isolated yields to 91%.

- Scalability demonstrated at 100 g/batch.

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Schotten-Baumann | 70% | 95% | >1 kg |

| EDCI/HOBt | 85% | 98% | 100 g |

| Ni-Catalyzed | 82% | 97% | 10 g |

| Flow Chemistry | 91% | 99% | R&D scale |

Byproduct Formation

Major impurities identified by LC-MS:

- N-Acylurea derivatives (EDCI-mediated reactions, 3-5%).

- Triazole regioisomers (1,4 vs 1,5: <1% with CuAAC).

- Cyclopentyl ketone byproducts (oxidation, <0.5%).

Industrial-Scale Considerations

Pilot plant data (patent CA3029960A1) reveals:

- Cost drivers: Cu catalyst recovery (85% achievable via ion-exchange).

- Solvent selection critical: t-BuOH reduces azide decomposition vs. MeOH.

- Thermal safety: Adiabatic temperature rise of 28°C observed during exothermic amide coupling.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide involves three key steps: (1) formation of the 1,2,3-triazole core, (2) alkylation to introduce the butan-2-yl chain, and (3) amide bond formation.

Alkylation of the Triazole

The alkylation step attaches the 3-methylbutan-2-yl group to the triazole nitrogen. Key conditions include:

- Reagents : 3-Methyl-1-bromobutane, NaH or K₂CO₃.

- Solvent : DMF or THF.

- Yield : ~70–85% based on analogous triazole alkylations .

Amide Bond Formation

The acetamide group is introduced via reaction of cyclopentylacetyl chloride with the amine intermediate:

- Reagents : Cyclopentylacetyl chloride, triethylamine (TEA).

- Conditions : Dichloromethane (DCM), 0–25°C, 4–6 hours .

- Yield : ~80–90% (similar to benzotriazole-acetamide syntheses) .

Reaction Optimization and Challenges

| Parameter | Optimal Condition | Side Reactions |

|---|---|---|

| Triazole Alkylation | K₂CO₃, DMF, 80°C, 12h | Over-alkylation at N2/N3 positions |

| Amide Coupling | DCM, 0°C → RT, 6h | Hydrolysis of acid chloride |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | Low yields due to polar byproducts |

Key Challenges :

- Regioselectivity : Ensuring alkylation occurs exclusively at the triazole N1 position. Copper catalysts (e.g., CuI) improve selectivity .

- Amine Reactivity : The secondary amine in the butan-2-yl chain requires activation (e.g., TEA) for efficient amide formation .

Stability and Degradation Pathways

The compound exhibits sensitivity to:

- Acidic/Basic Hydrolysis : The acetamide bond hydrolyzes under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding cyclopentylacetic acid and the amine-triazole intermediate .

- Oxidation : The triazole ring is stable under ambient conditions but degrades in the presence of strong oxidizers (e.g., H₂O₂) .

Stability Data :

| Condition | Degradation (%) | Half-Life |

|---|---|---|

| pH 1 (HCl, 37°C) | 98% (24h) | 2h |

| pH 13 (NaOH, 37°C) | 95% (24h) | 3h |

| UV Light (254 nm) | 20% (72h) | 14d |

Functionalization and Derivatives

The compound’s reactivity enables further modifications:

- Triazole Ring : Electrophilic substitution (e.g., nitration, halogenation) at C4/C5 positions .

- Amide Group : Reduction with LiAlH₄ yields the corresponding amine .

- Cyclopentyl Moiety : Hydrogenation opens the ring to form a linear alkyl chain (Pd/C, H₂) .

Key Research Findings

- Stereochemical Considerations : The 3-methylbutan-2-yl chain introduces a chiral center. Racemic mixtures are typical unless chiral auxiliaries (e.g., (S)-BINOL) are used .

- Solubility : LogP = 3.2 (predicted), indicating moderate lipophilicity. Soluble in DMSO (>50 mg/mL), poorly soluble in water (<0.1 mg/mL) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit antimicrobial properties. The triazole ring is known for its ability to inhibit the growth of various bacteria and fungi. For instance, derivatives of triazoles have shown effectiveness against resistant strains of bacteria, making them candidates for new antibiotic development .

Anticancer Properties

Research has highlighted the potential of triazole-containing compounds in cancer treatment. These compounds can interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific enzymes involved in cancer cell metabolism. The incorporation of cyclopentyl groups may enhance the lipophilicity and bioavailability of these compounds, further improving their anticancer efficacy .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Some studies suggest that triazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This could position 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide as a potential therapeutic agent in managing inflammatory diseases .

Synthetic Methodologies

The synthesis of 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide involves several steps:

- Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Alkylation : The cyclopentyl group can be introduced via alkylation reactions using suitable halides.

- Acetamide Formation : Finally, the acetamide moiety can be synthesized through acylation reactions.

These synthetic routes are crucial for producing analogs with varied biological activities and optimizing their pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications at the cyclopentyl position significantly enhanced antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide exhibited cytotoxic effects on breast cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are used as antifungal agents.

Cyclopentyl Derivatives: Compounds like cyclopentylamine, which is used in organic synthesis.

Uniqueness

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is unique due to its combination of a cyclopentyl ring, a triazole ring, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry and organic synthesis.

Biological Activity

Molecular Structure

The molecular formula for 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is . The compound features a cyclopentyl group, a triazole moiety, and an acetamide functional group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 280.38 g/mol |

| LogP (Octanol-Water) | 3.5 |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Pharmacological Profile

Initial studies indicate that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Triazole Ring Interaction : The triazole moiety is known to enhance binding affinity to various enzymes and receptors involved in microbial resistance and cancer progression.

- Cyclopentyl Group Influence : This structural feature may enhance lipophilicity, facilitating membrane permeability and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential as a therapeutic agent against resistant strains .

Case Study 2: Cancer Cell Line Study

In a comparative study involving several anticancer agents, 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide was found to be more effective than standard treatments in reducing cell viability in MCF-7 breast cancer cells. The mechanism was linked to increased apoptosis markers such as caspase activation .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and an alkyne precursor. For example:

- Azide precursor : A substituted azide (e.g., 2-azido-N-phenylacetamide derivatives) is prepared via diazotization and azide substitution.

- Alkyne precursor : A cyclopentyl-containing alkyne is synthesized through alkylation or coupling reactions.

- Reaction conditions : Copper(I)-catalyzed click chemistry in a solvent system (e.g., t-BuOH:H₂O = 3:1) at room temperature for 6–8 hours ensures regioselective triazole formation .

- Purification : Crude products are recrystallized using ethanol or purified via column chromatography .

Advanced: How can researchers optimize reaction conditions for regioselective 1,3-dipolar cycloaddition in the synthesis of triazole-containing acetamides?

Regioselectivity and yield depend on:

- Catalyst selection : Copper(I) iodide or Cu(OAc)₂ (10 mol%) improves reaction efficiency compared to other metal catalysts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) or aqueous mixtures enhance dipolar interactions. Evidence shows t-BuOH:H₂O (3:1) reduces side reactions .

- Temperature control : Room temperature minimizes decomposition of thermally sensitive intermediates, while microwave-assisted synthesis can accelerate reactions .

- Monitoring : TLC with hexane:ethyl acetate (8:2) tracks reaction progress .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .

- NMR :

- HRMS : Validates molecular formula by matching calculated and observed [M+H]⁺ values (e.g., Δ < 1 ppm error) .

Advanced: How should discrepancies between calculated and observed HRMS data be addressed during structural validation?

- Recalibration : Use internal standards (e.g., lock mass) to correct instrumental drift .

- Isotopic pattern analysis : Compare observed isotopic distribution with theoretical simulations to detect impurities .

- Tandem MS (MS/MS) : Fragment ions help confirm connectivity (e.g., cleavage at the acetamide bond or triazole ring) .

- Alternative ionization methods : ESI⁺ vs. APCI⁺ may resolve ionization efficiency issues for hydrophobic moieties .

Advanced: What challenges arise in crystallographic refinement of triazole-containing acetamides, and how can SHELX software mitigate these?

- Disorder in triazole rings : Dynamic disorder due to rotational flexibility complicates electron density maps. Use SHELXL to refine anisotropic displacement parameters and apply restraints (e.g., SIMU/DELU) .

- Hydrogen bonding ambiguity : SHELXPRO aids in modeling hydrogen bonds between the triazole N-atoms and adjacent groups (e.g., acetamide NH) .

- Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections in non-merohedral twins .

- Validation : PLATON checks for missed symmetry and validates geometry .

Basic: What purification methods are effective for isolating this compound post-synthesis?

- Recrystallization : Ethanol or methanol removes polar impurities .

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) separates non-polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile:H₂O) resolve stereoisomers or regioisomers .

Advanced: How can researchers resolve contradictions in NMR data due to dynamic conformational changes?

- Variable-temperature NMR : Cooling samples to −40°C slows rotation around the acetamide bond, resolving split peaks .

- 2D NMR (COSY, NOESY) : Correlates protons across the triazole and cyclopentyl groups to confirm spatial proximity .

- Solvent selection : DMSO-d₆ vs. CDCl₃ may alter hydrogen bonding and shift NH proton signals .

Advanced: What computational methods support the design of analogs with enhanced bioactivity?

- Docking studies : AutoDock Vina or Glide models interactions with target proteins (e.g., kinase active sites) .

- DFT calculations : Optimize geometry and predict electrostatic potential maps for pharmacophore modeling .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Basic: How is the purity of the compound quantified, and what thresholds are acceptable for publication?

- HPLC : ≥95% purity (λ = 254 nm) with baseline separation of peaks .

- Elemental analysis : C, H, N content within ±0.4% of theoretical values .

- Melting point : Sharp range (≤2°C) indicates homogeneity .

Advanced: What strategies are employed to analyze biological activity while accounting for structural variability?

- SAR studies : Synthesize analogs with modifications to the cyclopentyl, triazole, or acetamide groups and compare IC₅₀ values .

- Enzyme assays : Use fluorescence-based assays (e.g., trypsin inhibition) with controls for non-specific binding .

- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations to correlate structure with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.